trans-2,6-Dimethyloxan-4-one
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Overview
Description
Trans-2,6-Dimethyloxan-4-one: is an organic compound with the molecular formula C7H12O2 It is a derivative of oxane, featuring two methyl groups at the 2nd and 6th positions and a ketone group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-2,6-Dimethyloxan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethyl-1,3-dioxane with a suitable acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Trans-2,6-Dimethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Trans-2,6-Dimethyloxan-4-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications. Researchers investigate its role in drug development and its effects on biological pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which trans-2,6-dimethyloxan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its molecular interactions and potential therapeutic benefits .
Comparison with Similar Compounds
2,6-Dimethyltetrahydropyran-4-one: Similar in structure but lacks the trans configuration.
2,6-Dimethyl-1,4-dioxane: Contains an additional oxygen atom in the ring structure.
2,6-Dimethyl-4-pyrone: Features a different ring system with a conjugated double bond.
Uniqueness: Trans-2,6-Dimethyloxan-4-one stands out due to its specific trans configuration and the presence of both methyl and ketone groups.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S,6S)-2,6-dimethyloxan-4-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
FZXBJPDVINOGBR-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C[C@@H](O1)C |
Canonical SMILES |
CC1CC(=O)CC(O1)C |
Origin of Product |
United States |
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